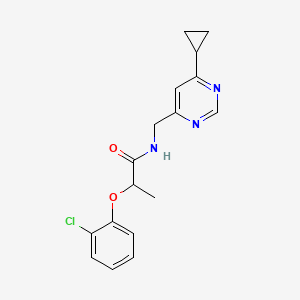![molecular formula C20H26ClN3O4S B2472348 2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216403-91-6](/img/structure/B2472348.png)
2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The presence of a carboxamide moiety (CONH2) in such derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as indole 2 and 3-carboxamide derivatives, are synthesized using conventional techniques .Molecular Structure Analysis
The compound contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring. The compound also contains a carboxamide group, which is known to form hydrogen bonds with various enzymes and proteins .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
DPTP has shown promising antibacterial properties. Research indicates that derivatives of thienopyridine, the core structure of DPTP, exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . This makes DPTP a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.
Antitumor and Anticancer Research
Thienopyridine derivatives, including DPTP, have been studied for their antitumor and anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . This application is particularly valuable in the development of new chemotherapeutic agents that can target specific cancer types with minimal side effects.
Anti-inflammatory Applications
DPTP and its analogs have been investigated for their anti-inflammatory effects. These compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes . This property is beneficial for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antithrombotic and Antiplatelet Activity
Research has shown that thienopyridine derivatives, including DPTP, possess antithrombotic and antiplatelet activities . These compounds can prevent blood clot formation by inhibiting platelet aggregation, making them useful in the treatment and prevention of cardiovascular diseases such as stroke and myocardial infarction.
Neuroprotective Effects
DPTP has potential neuroprotective effects, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s . These compounds can protect neurons from oxidative stress and apoptosis, thereby slowing the progression of these debilitating conditions.
Antiallergic Properties
Thienopyridine derivatives, including DPTP, have been studied for their antiallergic properties . These compounds can inhibit the release of histamines and other mediators involved in allergic reactions, providing relief from symptoms of allergies and asthma.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2,3-dimethoxybenzoyl)amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S.ClH/c1-4-9-23-10-8-12-15(11-23)28-20(16(12)18(21)24)22-19(25)13-6-5-7-14(26-2)17(13)27-3;/h5-7H,4,8-11H2,1-3H3,(H2,21,24)(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWASLKTVGKUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2472274.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472275.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2472277.png)





